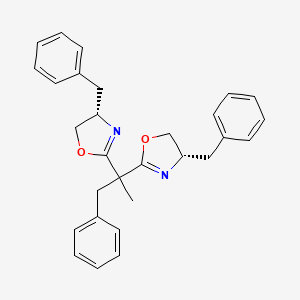
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95%
説明
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% (2H5TFPNA) is a compound belonging to the family of nicotinic acids, which are derivatives of the alkaloid nicotine. Nicotinic acids are known for their wide range of applications in the pharmaceutical and biotechnological industries, and 2H5TFPNA is no exception. This compound has been investigated for its potential in various scientific research applications, and
作用機序
The mechanism of action of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% are still being investigated. However, in animal studies, the compound has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in treating neurological disorders such as Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to dissolve in solution. In addition, the compound is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% are still being explored. One potential future direction for this compound is in the development of drugs for the treatment of neurological disorders such as Alzheimer’s disease. In addition, the compound could be investigated for its potential use in the treatment of other diseases such as cancer and diabetes. Finally, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential use in the development of new drugs for the treatment of mental illnesses such as depression and anxiety.
科学的研究の応用
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential application in scientific research. Specifically, it has been investigated for its ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function, memory, and learning. In addition, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
特性
IUPAC Name |
2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMRHVYVJMYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435033 | |
| Record name | 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
76053-41-3 | |
| Record name | 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)








![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)